Home > Products > Screening Compounds P54042 > N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide -

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

Catalog Number: EVT-5529661
CAS Number:
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma.

Relevance: Both BI 894416 and N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide share a tert-butyl substituted pyrazole moiety as a core structural feature.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma.

Relevance: Similar to BI 894416, BI 1342561 also shares the tert-butyl substituted pyrazole moiety with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF. This compound has been studied for its potential in treating melanoma brain metastases.

Relevance: CCT196969 shares a tert-butyl substituted pyrazole core with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

Methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetate

Compound Description: This compound serves as a crucial starting material for the synthesis of various imidazobenzoxazinyl acetic acids and esters, some of which have been investigated for potential COX-2 inhibitory activity.

Relevance: This compound exhibits structural similarity to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide due to the presence of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin moiety.

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Compound Description: This compound, alongside (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, was synthesized from o-aminophenol and maleic anhydride and utilized in the preparation of various Mannich bases. These derivatives were subsequently evaluated for their antibacterial activity.

Relevance: This compound shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Compound Description: Similar to (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, this compound was synthesized from o-aminophenol and maleic anhydride and used in the preparation of various Mannich bases that were assessed for antibacterial activity.

Relevance: It also shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, but with a chlorine substituent at the 6-position of the benzoxazinone ring.

3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

Compound Description: This compound served as the lead compound in a structure-based design strategy aimed at developing potent inhibitors of p38 mitogen-activated protein (MAP) kinase.

Relevance: While not sharing a direct core structure, compound 1 falls within the broader category of heterocyclic compounds with potential kinase inhibitory activity, similar to the potential target profile of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

Compound Description: This compound emerged as a potent p38 MAP kinase inhibitor with superior suppression of tumor necrosis factor-alpha (TNF-alpha) production in human whole blood cells. It also demonstrated significant in vivo efficacy in a rat model of collagen-induced arthritis.

Relevance: Compound 25 shares a tert-butyl substituent and a pyrazole moiety with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, and further emphasizes the exploration of kinase inhibitory activity within this class of compounds.

2-methyl-4H-chromeno[3,4-d]oxazol-4-one

Compound Description: This compound was used as a building block in the synthesis of 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one, a new compound that exhibited significant anti-lipid peroxidation activity.

Relevance: It serves as a simpler analog of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core structure found in N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide

Compound Description: This compound is an intermediate in the synthesis of 2-methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one. It exhibited interesting soybean lipoxygenase inhibition activity (IC50 = 55 μM).

Relevance: This compound can be considered as a simplified analog of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide as it contains a similar heterocyclic core with an acetamide substituent.

2-methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one

Compound Description: This compound is an intermediate in the synthesis of 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one. It displayed soybean lipoxygenase inhibition activity (IC50 = 27 μM).

Relevance: It shares a similar heterocyclic core with N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (flumioxazin)

Compound Description: Flumioxazin is a registered aquatic herbicide known for its efficacy and selectivity against target and nontarget floating plants. It has been compared with sulfentrazone for phytotoxicity on soybean varieties.

Relevance: Flumioxazin shares the 3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl moiety with the target compound N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

N-cyclohexyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanamide

Compound Description: This compound is a first active ingredient used in a pharmaceutical product, kit, or composition for treating respiratory diseases. It's often combined with a second active ingredient, such as a non-steroidal glucocorticoid receptor agonist, antioxidant, or various other agents.

Relevance: This compound features both a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin core (with a hydroxy substituent at position 5) and a 1-methyl-1H-pyrazol-4-yl group, making it structurally related to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide.

Properties

Product Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H24N4O3/c1-19(2,3)16-9-13(21-22-16)10-23(4)18(25)8-12-5-6-15-14(7-12)20-17(24)11-26-15/h5-7,9H,8,10-11H2,1-4H3,(H,20,24)(H,21,22)

InChI Key

OZGBPZKXKKAPMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)CC2=CC3=C(C=C2)OCC(=O)N3

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)CC2=CC3=C(C=C2)OCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.